N,N-diethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide
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Overview
Description
N,N-diethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide: is a heterocyclic compound that features a thiazole ring substituted with a pyrazine moiety and a carboxamide group
Mechanism of Action
Target of Action
Compounds with similar thiazole scaffolds have been reported to interact with a wide range of receptor targets .
Mode of Action
Thiazole derivatives have been known to exhibit a broad spectrum of pharmacological activities, suggesting diverse modes of action . For instance, some thiazole derivatives have been reported as histamine H3 receptor antagonists .
Biochemical Pathways
Thiazole derivatives have been reported to possess a broad spectrum of pharmacological activities, indicating that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole derivatives are generally known for their diverse biological activities, suggesting that they may have favorable pharmacokinetic properties .
Result of Action
Thiazole derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Action Environment
It is known that environmental factors such as temperature, ph, and the presence of other substances can influence the action and stability of many chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide typically involves the reaction of 2-(pyrazin-2-yl)thiazole-4-carboxylic acid with diethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and may require a catalyst to improve yield and reaction rate .
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: N,N-diethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The pyrazine moiety can be reduced to form dihydropyrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols are used under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
N,N-diethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Comparison with Similar Compounds
N,N-diethyl-2-(pyridin-2-yl)thiazole-4-carboxamide: Similar structure but with a pyridine ring instead of a pyrazine ring.
N,N-diethyl-2-(quinolin-2-yl)thiazole-4-carboxamide: Contains a quinoline ring, offering different electronic properties.
Uniqueness: N,N-diethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its binding affinity and specificity towards biological targets, making it a valuable compound for drug discovery and other applications.
Properties
IUPAC Name |
N,N-diethyl-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c1-3-16(4-2)12(17)10-8-18-11(15-10)9-7-13-5-6-14-9/h5-8H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKCAMPZKSWSNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CSC(=N1)C2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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